molecular formula C27H20Cl2N2O2 B388036 3-(4-CHLOROPHENYL)-2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

3-(4-CHLOROPHENYL)-2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B388036
M. Wt: 475.4g/mol
InChI Key: IONOFRRASRLYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLOROPHENYL)-2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of chlorobenzyl and chlorophenyl groups enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of 2-chlorobenzyl chloride with a phenolic compound in the presence of a base can yield the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(4-CHLOROPHENYL)-2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-2-propenoic acid
  • 2-[(E)-{4-[(2-Chlorobenzyl)oxy]benzylidene}amino]-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
  • (4Z)-4-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

3-(4-CHLOROPHENYL)-2-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of a quinazolinone core with chlorobenzyl and chlorophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H20Cl2N2O2

Molecular Weight

475.4g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[4-[(2-chlorophenyl)methoxy]phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H20Cl2N2O2/c28-20-11-13-21(14-12-20)31-26(30-25-8-4-2-6-23(25)27(31)32)18-9-15-22(16-10-18)33-17-19-5-1-3-7-24(19)29/h1-16,26,30H,17H2

InChI Key

IONOFRRASRLYJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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